molecular formula C3H6N6<br>C3H6N6<br>C3N3(NH2)3 B1676169 Melamine CAS No. 108-78-1

Melamine

Cat. No.: B1676169
CAS No.: 108-78-1
M. Wt: 126.12 g/mol
InChI Key: JDSHMPZPIAZGSV-UHFFFAOYSA-N
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Description

Melamine is an organic compound with the chemical formula C₃H₆N₆ . It is a white crystalline solid that is a trimer of cyanamide, featuring a 1,3,5-triazine skeleton. This compound is known for its high nitrogen content, which makes it valuable in various industrial applications, particularly in the production of this compound-formaldehyde resins. These resins are used in laminates, adhesives, molding compounds, coatings, and flame retardants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Melamine is primarily synthesized from urea through a series of chemical reactions:

Industrial Production Methods

In industrial settings, this compound is produced by the high-pressure catalytic conversion of urea. The process involves the following steps:

Chemical Reactions Analysis

Types of Reactions

Melamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Formaldehyde: Used in the production of this compound-formaldehyde resins.

    Acids and Bases: Used in hydrolysis and other reactions to modify this compound’s structure.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

Major Products

Scientific Research Applications

Industrial Applications

1.1 Melamine-Formaldehyde Resins
this compound is primarily known for its role in the production of this compound-formaldehyde resins. These thermosetting plastics are characterized by their durability and heat resistance, making them suitable for various applications:

  • Laminates : Used in flooring, countertops, and decorative surfaces.
  • Adhesives : Employed in woodworking for bonding particleboard and plywood.
  • Coatings : Utilized as protective coatings for wood and textiles.
  • Molding Compounds : Molds for kitchenware and dishware are created using this compound-formaldehyde resins due to their strength and heat resistance .

1.2 Flame Retardants
this compound compounds act as effective flame retardants in textiles and foams. They release nitrogen gas when exposed to high temperatures, which helps dilute flammable gases and slow down combustion processes . This property is particularly valuable in manufacturing heat-resistant clothing and insulation materials.

1.3 Particle Boards
this compound is used in the production of particle boards, which are lighter and more cost-effective than traditional wood products. The incorporation of this compound enhances the mechanical strength and moisture resistance of these boards .

Consumer Products

2.1 Kitchenware
this compound is commonly found in kitchenware such as plates, bowls, and utensils due to its lightweight nature and durability. The material is resistant to scratches and stains, making it ideal for everyday use .

2.2 Cleaning Products
this compound foam is utilized in cleaning sponges that effectively remove stains without the need for chemical cleaners. This application has gained popularity for its eco-friendly approach to cleaning .

Environmental Research

3.1 Detection Methods
Recent studies have focused on developing sensitive detection methods for this compound in food products, particularly after incidents of contamination in infant formula and other dairy products. Techniques such as high-performance liquid chromatography (HPLC) and fluorescence sensors have been employed to detect this compound at very low concentrations .

3.2 Toxicological Studies
Research has indicated that this compound exposure can lead to kidney damage due to crystal formation when combined with other substances like cyanuric acid. Studies show that this compound can induce oxidative stress in kidney cells, leading to cell death and potential kidney stone formation .

Case Studies

Case Study Application Area Findings
Study on this compound in Food ProductsFood SafetyDetected this compound levels in milk powders ranging from 0.39–0.84 mg/kg; developed sensitive detection methods using metal-organic frameworks .
Toxicological Impact on KidneysMedical ResearchDemonstrated that this compound exposure leads to increased reactive oxygen species production, causing cellular damage in kidney tissues .
Use as Flame RetardantIndustrial SafetyThis compound compounds effectively reduced flammability in textiles, enhancing safety standards in consumer products .

Mechanism of Action

Melamine exerts its effects through various mechanisms:

Comparison with Similar Compounds

Melamine is often compared with other nitrogen-rich compounds such as:

Uniqueness

This compound’s high nitrogen content and its ability to form durable thermosetting resins make it unique among similar compounds. Its flame retardant properties and applications in various industries further highlight its distinctiveness .

Biological Activity

Melamine, chemically known as 1,3,5-triazine-2,4,6-triamine, is an organic compound that has garnered significant attention due to its diverse applications and potential health risks. Originally utilized in the manufacturing of plastics and resins, this compound has been implicated in various toxicological studies, particularly concerning its biological activity and effects on human health. This article explores the biological activity of this compound, focusing on its neurotoxicity, nephrotoxicity, and overall impact on cellular mechanisms.

Neurotoxicity

Recent studies have highlighted this compound's detrimental effects on the central nervous system (CNS). Research indicates that this compound exposure can lead to cognitive impairments and disrupt neuronal function. For instance, a study demonstrated that this compound exacerbates neurotoxicity in neuronal SH-SY5Y cells, particularly in aging models. The findings showed a significant reduction in superoxide dismutase (SOD) activity and catalase (CAT) activity in cells treated with this compound, indicating oxidative stress induction .

Key Findings:

  • This compound exposure leads to increased Casp3 activity, a marker of apoptosis.
  • It disrupts synaptic plasticity by affecting glutamate receptors, crucial for learning and memory .
  • Cognitive performance is impaired due to hippocampal neuron loss associated with this compound treatment .

Nephrotoxicity

This compound is also known for its nephrotoxic effects. Studies have reported significant alterations in renal tissue architecture following this compound exposure. In a rat model study, this compound administration led to elevated levels of malondialdehyde (a marker of oxidative stress) and reduced antioxidant gene expression . Furthermore, the compound was shown to induce oxidative stress in renal tissues by decreasing the activities of key antioxidant enzymes like SOD and CAT .

Table 1: Summary of Nephrotoxic Effects Observed in Animal Studies

Study ReferenceDose AdministeredKey Findings
250 mg/kgSignificant alterations in renal histoarchitecture; increased malondialdehyde levels.
VariesDecreased SOD and CAT activities; downregulation of NRF2 gene expression.

The biological activity of this compound is mediated through several mechanisms:

  • Oxidative Stress : this compound induces oxidative stress by decreasing antioxidant enzyme activities and increasing reactive oxygen species (ROS) levels.
  • Apoptosis : The compound activates apoptosis pathways as evidenced by increased Casp3 activity in treated cells.
  • Neurotransmitter Disruption : this compound affects neurotransmitter systems by modulating glutamate receptor functions, leading to impaired synaptic transmission.

Case Study 1: this compound Contamination in Food Products

The infamous this compound contamination incident in 2008 raised global awareness about the compound's toxicity. An analysis revealed varying contamination levels across different food products:

  • Liquid Milk and Yogurt : Contamination ranged from 0.6 to 648 mg/kg.
  • Powdered Milk Products : Levels varied from less than 1 to 6,196 mg/kg .

This incident highlighted the need for stringent food safety regulations regarding this compound levels in consumables.

Case Study 2: Protective Agents Against this compound Toxicity

Research has explored potential protective agents against this compound-induced toxicity. For example, Nootkatone was shown to counteract nephrotoxic effects by modulating oxidative stress responses and inflammatory pathways . This suggests avenues for therapeutic interventions in cases of this compound exposure.

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing melamine, and how do reaction conditions influence yield and purity?

this compound is synthesized via urea decomposition under high-pressure conditions (400°C), where urea breaks down into cyanic acid and ammonia. Catalysts (e.g., silica-alumina) enhance polymerization efficiency. Methodological considerations include controlling temperature gradients to minimize byproducts like CO₂ and optimizing catalyst ratios for higher purity . Post-synthesis, techniques like recrystallization or solvent washing are critical for purification.

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

Key protocols include:

  • Ventilation : Use local exhaust and general ventilation to prevent dust accumulation .
  • PPE : Wear N95 respirators, gloves, and goggles to avoid inhalation, skin contact, or eye irritation .
  • Containment : Avoid spills using sealed containers and mechanical recovery methods for leaked material .
  • Training : Implement Good Laboratory Practice (GLP) training to reduce exposure risks .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • Chromatography : HPLC and GC coupled with UV/Vis or mass spectrometry (MS) detect this compound at trace levels (detection limits ≤ 0.1 ppm) .
  • Spectroscopy : FTIR and NMR validate structural integrity, while atomic absorption spectroscopy (AAS) identifies metal contaminants .
  • Standardization : Calibrate instruments using certified reference materials (CRMs) and validate methods via spike-recovery tests .

Q. How do this compound’s physicochemical properties (e.g., solubility, thermal stability) impact experimental design?

  • Solubility : Low water solubility (0.3 g/L at 20°C) necessitates polar solvents (e.g., DMSO) for dissolution, influencing reaction kinetics .
  • Thermal Stability : Decomposes at 350°C, requiring controlled heating in resin synthesis to prevent degradation .
  • Hygroscopicity : Pre-store samples in desiccators to avoid moisture-induced aggregation during gravimetric analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data (e.g., oral vs. dermal toxicity) for this compound?

  • Leaching Studies : Simulate physiological conditions (e.g., pH, temperature) to measure this compound release from composites into biological fluids .
  • Dose-Response Models : Calculate NOEC (No Observed Effect Concentration) and EC50 (Half-Maximal Effective Concentration) using in vitro assays (e.g., cell viability tests) .
  • Cross-Study Comparisons : Apply meta-analysis to harmonize data from diverse models (rodent vs. human cell lines) and identify confounding variables (e.g., metabolite interactions) .

Q. What methodologies address regulatory challenges for this compound in applications like intumescent coatings?

  • Advocacy Frameworks : Collaborate with industry consortia (e.g., CEPE this compound IC Research WG) to generate data on leaching behavior and socio-economic impacts of alternatives .
  • Risk-Benefit Analysis : Use probabilistic models to compare this compound’s fire-retardant efficacy against substitutes (e.g., phosphates) while assessing toxicity thresholds .

Q. What experimental approaches assess the long-term environmental impact of this compound degradation products?

  • Fate and Transport Modeling : Track this compound derivatives (e.g., cyanuric acid) in soil-water systems using isotopic labeling (e.g., ¹⁵N-melamine) .
  • Ecotoxicology Assays : Determine PNEC (Predicted No-Effect Concentration) for aquatic organisms via chronic exposure tests (e.g., Daphnia magna mortality assays) .

Q. How can advanced characterization techniques improve understanding of this compound’s polymer network formation?

  • Dynamic Mechanical Analysis (DMA) : Measure crosslink density in this compound-formaldehyde resins under varying curing conditions .
  • X-ray Diffraction (XRD) : Analyze crystallinity changes during resin aging to predict material lifespan .
  • In Situ Spectroscopy : Monitor real-time polymerization kinetics using Raman or FTIR to optimize catalyst ratios .

Properties

IUPAC Name

1,3,5-triazine-2,4,6-triamine
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InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)
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InChI Key

JDSHMPZPIAZGSV-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NC(=N1)N)N)N
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Molecular Formula

C3H6N6, Array
Record name MELAMINE
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Related CAS

25778-04-5, Array
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DSSTOX Substance ID

DTXSID6020802
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Molecular Weight

126.12 g/mol
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Physical Description

Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS.
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor
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Density

1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³
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Vapor Density

4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1)
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Vapor Pressure

50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7
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Color/Form

Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals

CAS No.

108-78-1, 5432-64-4
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Record name MELAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3GP2YSD88
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Record name MELAMINE
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Record name Melamine
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Record name MELAMINE
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Explanation Creative Commons CC BY 4.0

Melting Point

653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C
Record name MELAMINE
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Record name MELAMINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648
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Record name Melamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name MELAMINE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

the melamine-formaldehyde precondensate used as starting material is miscible with water in every ratio without cloudiness. These precondensates are obtained by condensation of melamine with formaldehyde in the molar ratio from 1:3 to 1:6 and subsequent partial etherification with C1 -C4 -alkanols, preferably methanol, and
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Synthesis routes and methods II

Procedure details

Methylated melamine-formaldehyde crosslinker resin, in solution in water, Cytec Industries Inc., USA.
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Synthesis routes and methods III

Procedure details

Separately 6 g of melamine, 11 g of an aqueous 37 wt % formaldehyde solution and 83 g of water were heated at 60° C. with stirring, and after 30 minutes a transparent aqueous mixture solution of melamine, formaldehyde and melamine-formaldehyde primary condensation product was obtained. The thus prepared aqueous mixture solution had a pH value of from 6 to 8. This was added to the above described emulsion and blended, and an aqueous 10 wt % phosphoric acid solution was added thereto to adjust the pH value of the resulting liquid to 6.0. The temperature of the liquid was elevated to 65° C. and the liquid was continuously stirred for about 1 hour and thus the encapsulation was completed.
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6 g
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83 g
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Synthesis routes and methods IV

Procedure details

A composition of matter which is useful for detackifying paint particles in spray booth water comprising a melamine polymer obtained from a reaction of melamine, aldehyde and dicyandiamide and wherein the molar rations of melamine: aldehyde:dicyandiamide are in the range of (0.25-0.40):(1):(0.2-0.03).
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Synthesis routes and methods V

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
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melamine thiourea formaldehyde
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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